Antispasmodic Potency of 2‑Phenyl vs. 2‑Propyl‑4‑Pentynoate Amino‑Ester Derivatives
The patent US 3,687,955 directly compares amino‑ester derivatives of 2‑phenyl‑4‑pentynoic acid with those of 2‑propyl‑4‑pentynoic acid in isolated organ bath assays. The 2‑phenyl‑derived compound (reference 50307) consistently achieves lower ED₅₀ values (i.e., higher potency) than the corresponding 2‑propyl analog (reference 50303) across multiple spasmogens. Methyl 2‑phenyl‑4‑pentynoate is the immediate synthetic precursor to these 2‑phenyl amino‑esters, so its procurement directly enables access to the more potent chemotype [1].
| Evidence Dimension | Antispasmodic ED₅₀ against histamine-induced contraction |
|---|---|
| Target Compound Data | ED₅₀ = 1.1 × 10⁻⁸ g·mL⁻¹ (compound 50307, 2‑phenyl series) |
| Comparator Or Baseline | ED₅₀ = 6.5 × 10⁻⁸ g·mL⁻¹ (compound 50303, 2‑propyl series) |
| Quantified Difference | ~6‑fold greater potency for the 2‑phenyl series |
| Conditions | Isolated guinea‑pig terminal ileum; histamine‑induced spasm; bath concentration expressed in g·mL⁻¹ |
Why This Matters
Procurement of methyl 2‑phenyl‑4‑pentynoate enables synthesis of antispasmodic leads with 6‑fold higher potency than the 2‑propyl analog, directly impacting the therapeutic index and dose selection in preclinical development.
- [1] Cerbati, G.; Turbanti, L. The tropine ester of 2‑phenyl‑4‑pentynoic acid. U.S. Patent 3,687,955, August 29, 1972, Table of ED₅₀ values, column 5–6. View Source
